molecular formula C9H16O3 B12709971 3-(Hexyloxy)-2-oxopropionaldehyde CAS No. 93892-08-1

3-(Hexyloxy)-2-oxopropionaldehyde

Cat. No.: B12709971
CAS No.: 93892-08-1
M. Wt: 172.22 g/mol
InChI Key: DGWQOGPDRHHXCF-UHFFFAOYSA-N
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Description

3-(Hexyloxy)-2-oxopropionaldehyde is an organic compound characterized by the presence of a hexyloxy group attached to a propionaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexyloxy)-2-oxopropionaldehyde typically involves the reaction of hexyl alcohol with an appropriate aldehyde precursor under controlled conditions. One common method includes the use of hexyl acrylate and hexanol, which are heated to a specific reaction temperature, followed by the addition of a catalyst solution .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(Hexyloxy)-2-oxopropionaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(Hexyloxy)-2-oxopropionaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hexyloxy)-2-oxopropionaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 3-Hexyloxy hexyl propionate
  • 5,6-Bis-hexyloxy-benzo [2,1,3]thiadiazole

Comparison: Compared to similar compounds, 3-(Hexyloxy)-2-oxopropionaldehyde is unique due to its specific structural features, which confer distinct reactivity and functional properties. Its hexyloxy group and aldehyde functionality make it versatile for various chemical transformations and applications .

Properties

CAS No.

93892-08-1

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3-hexoxy-2-oxopropanal

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-6-12-8-9(11)7-10/h7H,2-6,8H2,1H3

InChI Key

DGWQOGPDRHHXCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC(=O)C=O

Origin of Product

United States

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